Barium(2+);pyridine-2-sulfonate
Description
Barium(2+);pyridine-2-sulfonate is a coordination compound comprising a barium cation (Ba²⁺) and pyridine-2-sulfonate anions. The pyridine-2-sulfonate ligand features a sulfonate group (-SO₃⁻) attached to the 2-position of the pyridine ring, enabling dual functionality: the sulfonate group acts as a strong anionic coordinating site, while the pyridine nitrogen provides additional Lewis basicity for metal binding. This compound is typically synthesized via metathesis reactions, where barium salts (e.g., BaCl₂) react with alkali metal pyridine-2-sulfonates in aqueous or polar solvents .
Structurally, the Ba²⁺ ion, with its large ionic radius (~1.35 Å), often adopts higher coordination numbers (e.g., 8–12) compared to smaller transition metals, leading to distinct crystalline architectures. This compound finds applications in catalysis, materials science, and as a precursor for functionalized metal-organic frameworks (MOFs). For instance, pyridine-2-sulfonate ligands in palladium complexes have demonstrated efficacy in aerobic alcohol oxidation catalysis .
Properties
IUPAC Name |
barium(2+);pyridine-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NO3S.Ba/c2*7-10(8,9)5-3-1-2-4-6-5;/h2*1-4H,(H,7,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTYNFIMRFPYHH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)[O-].C1=CC=NC(=C1)S(=O)(=O)[O-].[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BaN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparison with Other Metal Pyridine-2-sulfonates
The coordination behavior of pyridine-2-sulfonate varies significantly with the metal cation. Key comparisons include:
| Property | Barium(2+);pyridine-2-sulfonate | Calcium(2+);pyridine-2-sulfonate | Palladium(2+);pyridine-2-sulfonate |
|---|---|---|---|
| Coordination Number | 8–12 | 6–8 | 4–6 (square planar or octahedral) |
| Bond Length (M–O/N) | ~2.7–3.0 Å (Ba–O) | ~2.4–2.6 Å (Ca–O) | ~2.0–2.2 Å (Pd–N/O) |
| Solubility in H₂O | Low (precipitates readily) | Moderate | Low (stable in organic solvents) |
- Barium vs. Calcium : Barium’s larger ionic radius results in weaker electrostatic interactions with the sulfonate group, reducing aqueous solubility compared to calcium analogs. Flow-controlled precipitation studies show Ba²⁺ forms denser, more stable precipitates under high-concentration conditions, whereas Ca²⁺ systems exhibit greater variability in crystal morphology .
- Barium vs. Transition Metals : Palladium(2+);pyridine-2-sulfonate complexes adopt rigid, low-coordination geometries optimized for catalytic cycles. In contrast, barium’s flexible coordination sphere supports bulkier architectures but limits catalytic versatility .
Reactivity in Catalytic Processes: Sulfonate vs. Carboxylate Ligands
Pyridine-2-sulfonate ligands exhibit distinct reactivity compared to carboxylate analogs (e.g., picolinate, quinoline-2-carboxylate) in metal-catalyzed reactions:
| Ligand Type | Oxidation Rate (1-phenylethanol, mmol·h⁻¹) | SO₂ Extrusion Rate (s⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| Pyridine-2-sulfonate | 12.3 ± 0.5 | 3.2 × 10⁻³ | >250 |
| Picolinate | 8.7 ± 0.3 | 1.8 × 10⁻³ | ~200 |
| Quinoline-2-carboxylate | 10.1 ± 0.4 | 2.5 × 10⁻³ | ~220 |
- Catalytic Efficiency : Palladium complexes with pyridine-2-sulfonate ligands show ~40% higher oxidation rates than picolinate systems, attributed to the sulfonate’s stronger electron-withdrawing effect, which stabilizes Pd–O bonds during redox cycles .
- SO₂ Extrusion : Sulfinate derivatives (e.g., pyridine-2-sulfinate) undergo faster SO₂ extrusion than sulfonates, but pyridine-2-sulfonate’s stability under desulfinative cross-coupling conditions makes it preferable for controlled reaction pathways .
Comparative Analysis with Sulfinate Derivatives
Pyridine-2-sulfonate and sulfinate (pyridine-2-sulfinate) derivatives differ critically in reactivity:
| Parameter | Pyridine-2-sulfonate | Pyridine-2-sulfinate |
|---|---|---|
| Charge/Resonance | -1 (delocalized SO₃⁻) | -1 (localized SO₂⁻) |
| Transmetallation Rate | Slow (rate-determining step) | Fast (precedes SO₂ extrusion) |
| Application | Catalyst stabilization | Desulfitative coupling |
- Mechanistic Divergence : In palladium-catalyzed reactions, sulfinates undergo rapid transmetallation followed by SO₂ extrusion, whereas sulfonates require harsher conditions for ligand displacement, limiting their utility in cross-coupling but enhancing stability in aerobic oxidations .
Influence of Metal Cation on Precipitation and Crystallization Behavior
Comparative studies of Ba²⁺ and Ca²⁺ sulfonates under flow-controlled conditions reveal:
- Low-Concentration Regime : Both Ba²⁺ and Ca²⁺ form granular precipitates with similar fractal dimensions (Df ≈ 1.7–1.9).
- High-Concentration/High-Flow Regime : Ba²⁺ systems develop dense, radial tubular structures due to lower ion mobility and stronger interparticle interactions, whereas Ca²⁺ forms disordered aggregates .
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